4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
Description
This compound belongs to the class of N-pyrazolylbenzamide derivatives, characterized by a pyrazole core substituted with a benzamide group and fused heterocyclic systems. The structure features a tert-butyl group at the 4-position of the benzamide moiety, a furan-2-yl substituent on the pyrazole ring, and a 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl fragment.
Properties
CAS No. |
1207052-70-7 |
|---|---|
Molecular Formula |
C28H25N5O3 |
Molecular Weight |
479.54 |
IUPAC Name |
4-tert-butyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C28H25N5O3/c1-28(2,3)20-13-11-19(12-14-20)26(35)30-24-16-22(23-10-7-15-36-23)32-33(24)27-29-21(17-25(34)31-27)18-8-5-4-6-9-18/h4-17H,1-3H3,(H,30,35)(H,29,31,34) |
InChI Key |
VTBWEIYBNMIPMZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(tert-butyl)-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule with a unique structure that integrates various functional groups, including a furan ring, a dihydropyrimidinone moiety, and a pyrazole. This structural diversity suggests significant potential for biological activity, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.
Research indicates that this compound may act as a kinase inhibitor , interacting with specific molecular targets such as enzymes or receptors. The mechanisms of action likely involve modulation of various biological pathways, which could lead to therapeutic applications in areas such as anti-inflammatory and anticancer therapies .
Anticancer Activity
Several studies have highlighted the anticancer potential of similar dihydropyrimidinone derivatives. For instance, compounds bearing furan and phenyl groups have shown significant cytotoxic activity against various cancer cell lines, including NCI-H460 and SK-MEL-5, with growth inhibition rates exceeding 85% . The compound's structural components suggest it could similarly exhibit potent anticancer properties.
Antimicrobial and Anti-inflammatory Effects
Dihydropyrimidinones have been recognized for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. The introduction of different substituents at various positions on the dihydropyrimidinone scaffold has been shown to enhance these activities significantly .
Study 1: Anticancer Evaluation
A study evaluating the cytotoxic activity of dihydropyrimidinone derivatives demonstrated that modifications at the C-5 position could significantly enhance biological activity. One derivative showed an IC50 value against mTOR of 0.64 µM, indicating strong inhibition potential compared to established drugs like rapamycin .
Study 2: Antifungal Activity
Another investigation into the antifungal properties of dihydropyrimidinones revealed promising results, with certain derivatives exhibiting potent antifungal activity against Candida species. This suggests that the compound may also possess similar antifungal properties due to its structural similarities .
Interaction Studies
Molecular Docking Studies : Interaction studies using molecular docking techniques can elucidate how this compound binds to its molecular targets. These studies are crucial for understanding its efficacy and potential side effects when used therapeutically. Techniques such as binding affinity assays can provide insights into how modifications in structure affect biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Furan ring, pyridazine | Lacks tert-butyl group |
| N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yloxy)benzamide | Furan ring, methyl substitution | Different substitution pattern |
The presence of the tert-butyl group in our compound enhances its lipophilicity and may improve its interaction with biological targets compared to similar compounds lacking this feature .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including phenylthiazoles, pyrimidine derivatives, and other benzamide-based analogs. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Bioactivity Implications
Core Heterocycles: The target compound incorporates a furan-2-yl group, which is less common in the cited analogs (e.g., phenylthiazoles in or chlorophenylpyrazoles in ). Furan rings may enhance metabolic stability compared to thiophene or thiazole systems but could reduce electrophilic reactivity .
Substituent Effects: The tert-butyl group is a conserved feature across multiple analogs (e.g., compounds 19–24 in ), known to improve lipophilicity and membrane permeability. However, its placement on the benzamide (vs. phenylthiazole in ) may alter target binding specificity. The absence of nitro or chloro substituents (common in ) suggests reduced electrophilicity, which could mitigate off-target toxicity.
Spectroscopic and Physicochemical Properties :
- While NMR and FTIR data for the target compound are unavailable, analogs such as N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-4-nitrobenzamide show characteristic peaks at 3244 cm⁻¹ (amide NH) and 1640 cm⁻¹ (C=O), with 1H NMR signals for aromatic protons between 6.8–8.5 ppm . Similar spectral profiles are expected for the target compound.
Bioactivity Trends
- Antimicrobial Activity : Thiazole-containing analogs (e.g., compounds 19–22) exhibit potent antibacterial activity (MIC: 1.56–6.25 µg/mL), attributed to thiazole’s ability to disrupt bacterial membrane integrity . The target compound’s furan and dihydropyrimidine groups may shift activity toward fungal or mycobacterial targets, as seen in nitrobenzamide derivatives .
- Antitumor Potential: Dihydropyrimidinones are known CDK or topoisomerase inhibitors. The 6-oxo-4-phenyl fragment in the target compound aligns with pharmacophores for kinase inhibition, though empirical validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
